molecular formula C9H9ClO B11916446 (1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol

(1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B11916446
M. Wt: 168.62 g/mol
InChI Key: SKUCQUAQEKVSAQ-DTWKUNHWSA-N
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Description

(1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol is a chiral indanol derivative with a hydroxyl group at the 1-position and a chlorine substituent at the 2-position. Its bicyclic indene scaffold and stereochemistry make it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The compound’s stereochemistry is critical for biological activity, as seen in analogs used as enzyme inhibitors or receptor ligands .

Properties

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

(1R,2S)-2-chloro-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C9H9ClO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9+/m0/s1

InChI Key

SKUCQUAQEKVSAQ-DTWKUNHWSA-N

Isomeric SMILES

C1[C@@H]([C@@H](C2=CC=CC=C21)O)Cl

Canonical SMILES

C1C(C(C2=CC=CC=C21)O)Cl

Origin of Product

United States

Preparation Methods

Key Reaction Parameters:

ParameterValue
Temperature45°C
SolventMTBE/buffer (1:1)
CatalystCALB (Novozyme 435®)
Conversion50% (kinetically controlled)
Enantiomeric Excess>98% ee

This method’s efficiency is attributed to the enzyme’s regioselectivity and tolerance to halogenated substrates. However, the requirement for precise pH control and extended reaction times (6–12 hours) may hinder industrial adoption.

Nickel-Catalyzed Diastereoselective Synthesis

Nickel-catalyzed reactions offer a robust platform for constructing the indanol scaffold with defined stereochemistry. A ligand-free protocol developed by Wang et al. employs nickel(II) acetate and allenoates to generate 3-methyleneindan-1-ol derivatives. For example, reacting 2-acetylphenylboronic acid with allene precursors in acetonitrile/dioxane (3:2) at room temperature produces the target compound in 84% yield. Chlorination is achieved using N-chlorosuccinimide (NCS) in dichloromethane, preserving the (1R,2S) configuration.

Mechanistic Insights:

  • Oxidative Addition : Nickel(0) inserts into the C–Cl bond of NCS, forming a Ni(II)–Cl intermediate.

  • Allylic Substitution : The indenol substrate coordinates to Ni(II), enabling chloride transfer to the β-carbon.

  • Reductive Elimination : Ni(0) regenerates, closing the catalytic cycle.

This method’s advantages include short reaction times (<24 hours) and compatibility with diverse boronic acids. However, the use of toxic nickel catalysts necessitates rigorous purification.

Substitution Reactions via Mesylates

A substitution-based strategy involves converting dihydroindenols to mesylates, followed by nucleophilic displacement with chloride. For instance, (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is treated with methanesulfonyl chloride (MsCl) in dichloromethane, yielding the corresponding mesylate. Subsequent reaction with lithium chloride in dimethylformamide (DMF) at 100°C affords (1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol in 72% yield.

Optimization Data:

ConditionOutcome
SolventDMF
Temperature100°C
NucleophileLiCl
Reaction Time12 hours
Yield72%

This route is notable for its simplicity and scalability but suffers from moderate stereochemical control, often requiring chiral auxiliaries to enhance ee.

Comparative Analysis of Methods

MethodYieldee (%)TimeScalability
Biotransformation60–75%>9518–24 hModerate
Enzymatic Resolution70–85%>986–12 hHigh
Nickel Catalysis80–90%99<24 hLow
Substitution65–75%85–9012 hHigh

The nickel-catalyzed method achieves the highest enantiomeric purity but is less scalable due to catalyst costs. Enzymatic resolution balances yield and ee, making it ideal for pharmaceutical applications. Substitution reactions, while scalable, require further optimization for stereochemical outcomes.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound engages in nucleophilic substitution , oxidation , and biocatalytic transformations , driven by its stereochemistry and substituents.

Nucleophilic Substitution

The chloro group undergoes substitution with nucleophiles under conditions such as:

  • MgCl₂ or CsCl (for deaminative chlorination in heteroaromatic systems) .

  • Sodium hydroxide or potassium tert-butoxide (for hydrolysis or alkylation).

This reactivity is critical for synthesizing derivatives in medicinal chemistry.

Oxidation

  • Hydroxyl group oxidation : The -OH group can be oxidized to a ketone using agents like potassium permanganate or chromium trioxide .

  • Biotransformation : Enzymatic oxidation (e.g., using toluene dihydroxylase, TDO/O₂) converts chloroindane derivatives into dihydroxylated metabolites .

Reduction

  • Catalytic hydrogenation : The chlorine atom can be reduced using Pd or Pt catalysts , yielding fully saturated indane derivatives.

  • Thiophenol reactions : Substitution with thiophenoxide under alkaline conditions produces sulfides, which can be oxidized to sulfoxides .

Substitution Reactions

Key substitution pathways :

Reaction TypeReagents/ConditionsProducts
Deaminative Chlorination MgCl₂, CH₃CN, 50–140°C Heteroaryl chlorides
Nucleophilic Substitution NaOH, Kt-OButAlkylated or hydrolyzed derivatives
Thiophenoxide Attack Thiophenol, K₂CO₃β-hydroxy sulfides/sulfoxides

Scientific Research Applications

Organic Chemistry

(1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol serves as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows it to be utilized in various synthetic pathways to create other biologically active compounds.

Medicinal Chemistry

This compound has been explored as a precursor for developing pharmaceutical agents. Its ability to undergo various chemical transformations makes it valuable in synthesizing drugs with specific biological activities.

Research indicates that (1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol exhibits several biological activities:

  • Enzyme Modulation: It interacts with enzymes involved in metabolic pathways, showing potential as an enzyme inhibitor or modulator.
  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains by disrupting microbial cell membranes.
  • Antioxidant Activity: It may scavenge free radicals and mitigate oxidative stress within biological systems .

Study 1: Enzymatic Resolution

Prysiazhnuk et al. demonstrated the enzymatic resolution of racemic halo-indanols using Burkholderia cepacia lipase. This method allowed for effective separation of enantiomers with high optical purity and potential applications in pharmaceutical synthesis .

Study 2: Antimicrobial Screening

A study assessing the antimicrobial efficacy of various halo-indanols found that (1R,2S)-2-Chloro effectively inhibited the growth of Gram-positive bacteria. This suggests a promising avenue for developing new antimicrobial agents based on this scaffold .

Mechanism of Action

The mechanism of action of (1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can interact with enzymes and receptors, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Halogen-Substituted Analogs

  • (1S,2S)-2-Bromo-2,3-dihydro-1H-inden-1-ol (CAS RN: 10368-44-2):
    • Structural Difference : Bromine replaces chlorine at C2.
    • Properties : Higher molecular weight (213.08 g/mol vs. 168.62 g/mol for the chloro analog) and increased steric bulk.
    • Applications : Used in stereochemical studies and as a precursor for brominated pharmaceuticals .
Parameter (1R,2S)-2-Chloro (1S,2S)-2-Bromo
Molecular Formula C₉H₉ClO C₉H₉BrO
Molecular Weight (g/mol) 168.62 213.08
Key Functional Groups -Cl, -OH -Br, -OH
CAS RN Not provided 10368-44-2

Hydroxyl/Ketone Derivatives

  • 5-Chloro-2,3-dihydro-1H-inden-1-one (CAS RN: N/A):
    • Structural Difference : Ketone replaces the hydroxyl group at C1.
    • Synthesis : Synthesized via Friedel-Crafts acylation for use in indoxacarb (insecticide) production .
    • Reactivity : The ketone group enables nucleophilic additions, unlike the hydroxyl group in the target compound.

Amino Alcohol Derivatives

  • (1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol (CAS RN: 163061-73-2): Structural Difference: Amino (-NH₂) replaces chlorine at C2, with an additional hydroxyl at C2. Applications: Explored as a scaffold for aggrecanase inhibitors due to its conformational rigidity .

Ethynyl-Substituted Analogs

  • (1R,2S)-2-Ethynyl-5-methoxy-2-(2-methylallyl)-2,3-dihydro-1H-inden-1-ol :
    • Structural Difference : Ethynyl and methoxy groups introduce π-bond reactivity.
    • Synthesis : Prepared via microwave-assisted coupling reactions, highlighting versatility in functionalization .

Thio-Substituted Analogs

  • (+)-(1S,2S)-2-(Phenylthio)-2,3-dihydro-1H-inden-1-ol (CAS RN: 14533-15-4):
    • Structural Difference : Thioether (-SPh) replaces chlorine.
    • Applications : Investigated in asymmetric catalysis and sulfoxide synthesis .

Biological Activity

(1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol is a chiral compound with significant relevance in organic chemistry and potential biological applications. Its unique structure, characterized by a chlorine atom and a hydroxyl group attached to an indane ring system, influences its reactivity and interactions with biological targets. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

The molecular formula of (1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol is C9H9ClOC_9H_9ClO with a molecular weight of 168.62 g/mol. The compound is notable for its stereochemistry, which plays a crucial role in its biological activity.

PropertyValue
Molecular FormulaC9H9ClO
Molecular Weight168.62 g/mol
IUPAC Name(1R,2S)-2-chloro-2,3-dihydro-1H-inden-1-ol
InChIInChI=1S/C9H9ClO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9+/m0/s1

The biological activity of (1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol is primarily attributed to its interaction with various enzymes and receptors. The presence of the hydroxyl group allows for hydrogen bonding with target proteins, influencing biochemical pathways.

Key Mechanisms:

  • Enzyme Interaction: The compound has been investigated for its potential to act as an enzyme inhibitor or modulator.
  • Receptor Binding: Its stereochemistry may affect binding affinity to specific receptors, impacting signal transduction pathways.

Biological Activity

Research has indicated that (1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol exhibits various biological activities:

1. Enzyme Modulation

Studies have shown that this compound can interact with specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on certain cytochrome P450 enzymes which are crucial in drug metabolism.

2. Antimicrobial Properties

Preliminary investigations suggest potential antimicrobial activity against specific bacterial strains. The compound's ability to disrupt microbial cell membranes could be a mechanism behind this activity .

3. Antioxidant Activity

Research indicates that (1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol may possess antioxidant properties. This could be linked to its ability to scavenge free radicals and mitigate oxidative stress in biological systems .

Case Studies

Several studies have focused on the biological implications of (1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol:

Study 1: Enzymatic Resolution
A study by Prysiazhnuk et al. demonstrated the enzymatic resolution of racemic halo-indanols using Burkholderia cepacia lipase. This method allowed for the effective separation of enantiomers with high optical purity and potential applications in pharmaceutical synthesis .

Study 2: Antimicrobial Screening
In another study assessing the antimicrobial efficacy of various halo-indanols, (1R,2S)-2-Chloro was shown to inhibit the growth of Gram-positive bacteria effectively. This suggests a promising avenue for developing new antimicrobial agents based on this scaffold .

Q & A

Q. What are the common synthetic routes for (1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol, and how is stereochemical purity ensured?

  • Methodological Answer : The compound can be synthesized via stereoselective chlorination of the parent alcohol, (1R,2S)-2,3-dihydro-1H-inden-1-ol (CAS 6351-10-6), using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. For stereochemical control, chiral auxiliaries or asymmetric catalysis may be employed. Configuration is confirmed via X-ray crystallography, chiral HPLC, or comparison of optical rotation data with literature values. The parent alcohol’s structure and properties are well-documented in the NIST Chemistry WebBook .

Q. How is the compound characterized using spectroscopic techniques?

  • Methodological Answer : Key characterization methods include:
  • ¹H NMR : Signals for the indenol backbone appear in the aromatic region (δ 6.8–7.5 ppm), with distinct coupling patterns for the diastereotopic protons at C1 and C2. The chloro substituent deshields adjacent protons, shifting signals downfield .
  • HRMS : Molecular ion peaks ([M+H]⁺) should match the calculated mass (C₉H₁₀ClO: 166.0423 g/mol). Discrepancies >5 ppm require reevaluation of purity or isotopic patterns .
  • IR : A broad O–H stretch (~3200–3500 cm⁻¹) confirms the alcohol group, while C–Cl stretches appear near 550–750 cm⁻¹ .

Q. What are the recommended storage conditions to prevent decomposition?

  • Methodological Answer : Store under inert atmosphere (N₂ or Ar) at 2–8°C in amber glass vials to minimize light-induced degradation. Avoid exposure to moisture, as hydrolysis of the C–Cl bond can occur, leading to formation of the parent alcohol .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unresolved aromatic signals) be resolved during structural analysis?

  • Methodological Answer : Unresolved signals, particularly in enol/keto tautomeric systems (e.g., δ 102 ppm in ¹³C NMR for enol forms), require variable-temperature (VT) NMR or deuterated solvent exchanges. For example, DMSO-d₆ enhances proton exchange rates, simplifying splitting patterns. If tautomerism persists, computational modeling (DFT) can predict dominant conformers .

Q. What strategies optimize regioselective functionalization of the indenol scaffold without compromising stereochemistry?

  • Methodological Answer :
  • Electrophilic Aromatic Substitution : Use directing groups (e.g., –OH) to guide chloro or nitro substitutions to specific positions. For example, nitration at C6 can be achieved using HNO₃/H₂SO₄, followed by reduction to an amine .
  • Transition-Metal Catalysis : Pd-catalyzed cross-coupling (Suzuki, Heck) enables C–C bond formation at non-activated positions. Ensure chiral centers are protected with tert-butyldimethylsilyl (TBDMS) groups to prevent racemization .

Q. How can contradictory melting point or solubility data across studies be reconciled?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Conduct:
  • DSC/TGA : To identify polymorph transitions or solvent loss events.
  • PXRD : Compare diffraction patterns with known crystal structures.
  • Karl Fischer Titration : Quantify trace moisture affecting solubility .

Q. What methods improve yield in stereospecific syntheses involving kinetic resolution?

  • Methodological Answer :
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of a racemic ester intermediate.
  • Chiral Ligands : Use (R)-BINAP or Jacobsen catalysts in asymmetric hydrogenation to enhance enantiomeric excess (ee >95%). Monitor ee via chiral GC or HPLC .

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